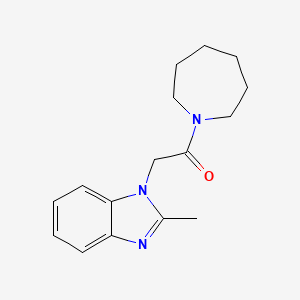
1-(Azepan-1-yl)-2-(2-methylbenzimidazol-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Azepan-1-yl)-2-(2-methylbenzimidazol-1-yl)ethanone is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a member of the benzimidazole family of compounds and has been found to exhibit a range of interesting biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 1-(Azepan-1-yl)-2-(2-methylbenzimidazol-1-yl)ethanone is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes in the body. This inhibition leads to a reduction in the production of certain chemicals that are involved in the inflammatory response.
Biochemical and Physiological Effects:
1-(Azepan-1-yl)-2-(2-methylbenzimidazol-1-yl)ethanone has been found to exhibit a range of interesting biochemical and physiological effects. It has been shown to have antitumor, antibacterial, and antifungal activities. It has also been found to have potential as an anti-inflammatory agent. In addition, this compound has been shown to have a beneficial effect on the cardiovascular system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(Azepan-1-yl)-2-(2-methylbenzimidazol-1-yl)ethanone in lab experiments is that it is a relatively stable compound. It is also readily available and easy to synthesize. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Orientations Futures
There are several potential future directions for research on 1-(Azepan-1-yl)-2-(2-methylbenzimidazol-1-yl)ethanone. One area of research could focus on further elucidating the compound's mechanism of action. Another area of research could focus on optimizing the synthesis method to improve the yield and purity of the compound. Additionally, further studies could be conducted to explore the compound's potential as an anti-inflammatory agent, as well as its potential use in the treatment of cardiovascular diseases.
Méthodes De Synthèse
The synthesis of 1-(Azepan-1-yl)-2-(2-methylbenzimidazol-1-yl)ethanone involves the reaction of 2-methylbenzimidazole with azepane in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of an ethanone group. The synthesis of this compound has been optimized over the years, and several different methods have been developed for its preparation.
Applications De Recherche Scientifique
1-(Azepan-1-yl)-2-(2-methylbenzimidazol-1-yl)ethanone has been extensively studied in the field of medicinal chemistry. It has been found to exhibit a range of interesting biochemical and physiological effects, which make it a promising candidate for the development of new drugs. This compound has been found to have antitumor, antibacterial, and antifungal activities. It has also been shown to have potential as an anti-inflammatory agent.
Propriétés
IUPAC Name |
1-(azepan-1-yl)-2-(2-methylbenzimidazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-13-17-14-8-4-5-9-15(14)19(13)12-16(20)18-10-6-2-3-7-11-18/h4-5,8-9H,2-3,6-7,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXQNCCUVAAAFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azepan-1-yl)-2-(2-methylbenzimidazol-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-benzylpiperazin-1-yl)carbonyl]-5,6-diphenylpyridazin-3(2H)-one](/img/structure/B7460230.png)
![N,N-dimethyl-4-[(6-phenylpyrimidin-4-yl)amino]benzenesulfonamide](/img/structure/B7460235.png)



![2-Methyl-1-[4-(5-nitropyridin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B7460261.png)
![2-[4-[(3-Nitropyridin-2-yl)amino]piperidin-1-yl]acetamide](/img/structure/B7460273.png)
![1-[3-(3,4-Dimethylphenoxy)propyl]benzimidazole](/img/structure/B7460285.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1-(4-fluorophenyl)sulfonylpyrrolidine-2-carboxamide](/img/structure/B7460300.png)


![2-({11-Methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}amino)ethan-1-ol](/img/structure/B7460323.png)